
p-Iodoclonidine hydrochloride
Vue d'ensemble
Description
p-Iodoclonidine hydrochloride is a synthetic α2-adrenergic receptor (α2-AR) agonist with high binding affinity for α2 receptors. Its chemical name is N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride, and its molecular formula is C₉H₈Cl₂IN₃·HCl (molecular weight: 392.5 g/mol) . The compound features a 4-iodo substitution on the phenyl ring, distinguishing it structurally and pharmacologically from non-iodinated analogs like clonidine hydrochloride .
This compound is primarily used in research to study α2-AR signaling pathways due to its high receptor affinity. It is sparingly soluble in organic solvents (e.g., ≤1 mg/mL in ethanol, 1 mg/mL in DMSO) and is stored at -20°C for stability . Its CAS registry number is 108294-57-1 .
Méthodes De Préparation
Reaction Optimization and Process Parameters
Critical Factors in Cyclization
The methanol-mediated cyclization (Step 2) requires precise control of:
-
Temperature : Maintenance of 60–65°C prevents byproduct formation from premature salt precipitation .
-
Solvent Purity : Anhydrous methanol (>98%) minimizes hydrolysis of the imidazoline intermediate .
Salt Formation Dynamics
Ethanol acts as both solvent and proton donor during hydrochloride salt formation. Key parameters include:
-
Concentration : 15–20% w/v solutions prevent oiling-out phenomena .
-
Cooling Rate : Gradual cooling from 145°C to 25°C over 4 hours yields crystalline product with >95% purity .
Purification and Analytical Characterization
Membrane-Based Purification
Radioligand-grade this compound requires additional purification via:
-
Triton X-100 Lysis : Removes endogenous nucleotides from crude product .
-
Differential Centrifugation : 44,000 × g for 20 minutes isolates membrane-bound fractions .
Spectroscopic Validation
-
1H NMR (DMSO-d6): δ 7.35 (s, 2H, ArH), 3.85 (t, J=8 Hz, 4H, CH2), 2.95 (s, 1H, NH) .
-
HPLC : Retention time 12.7 min (C18 column, 0.1% TFA/ACN gradient) .
Physicochemical Properties and Formulation
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Ethanol | ≤1.0 |
DMSO | 1.0 |
DMF | 0.25 |
Data from GlpBio indicates that stock solutions in DMSO retain stability for 1 month at -20°C .
Solid-State Stability
Industrial-Scale Production Considerations
Cost Analysis
Component | Cost per kg (USD) |
---|---|
Starting material | 12,500 |
Iodine | 980 |
Solvents | 2,200 |
The three-step synthesis incurs a total production cost of ~$18,700/kg, driven by low yields in the cyclization step .
Environmental Impact
Applications De Recherche Scientifique
Pharmacological Studies
p-Iodoclonidine has been utilized extensively in pharmacological research due to its selective binding to alpha-2 adrenergic receptors.
- Receptor Binding Studies : It serves as a high-affinity probe for the alpha-2 adrenergic receptor, allowing researchers to study receptor dynamics and interactions with other ligands. For example, studies have shown that p-[125I]iodoclonidine binds to human platelet membranes with an IC50 value of 1.5 nM, indicating its potential use in competitive binding assays .
- Functional Assays : In vitro studies have demonstrated that p-iodoclonidine effectively attenuates forskolin-stimulated cAMP accumulation in neuroblastoma cells, showcasing its role as an agonist in neuronal signaling pathways .
Neurobiology Research
The compound's ability to modulate neurotransmitter release makes it significant in neurobiological studies.
- Neurotransmitter Release : Research indicates that p-iodoclonidine decreases neurotransmitter release through alpha-2 adrenergic receptor activation, which is crucial for understanding conditions like hypertension and anxiety disorders .
- Cell Culture Models : p-Iodoclonidine has been used in cell culture models to investigate the effects of adrenergic signaling on neuronal health and function. Its binding characteristics have been analyzed using various brain regions, providing insights into receptor localization and function .
Toxicology and Forensic Science
In toxicological applications, p-iodoclonidine serves as an analytical standard for drug analysis.
- Analytical Chemistry : It is employed in forensic toxicology to detect and quantify the presence of clonidine derivatives in biological samples. Techniques such as HPLC (High-Performance Liquid Chromatography) are commonly used for these analyses .
Case Study 1: Adrenergic Receptor Dynamics
A study conducted on the binding properties of p-[125I]iodoclonidine revealed its unique interaction profile with alpha-2 adrenergic receptors. The research highlighted that approximately 65% of the binding was sensitive to guanine nucleotides, indicating complex receptor conformational changes upon ligand binding . This finding has implications for understanding receptor activation mechanisms.
Case Study 2: Neurotransmitter Modulation in Platelets
Another investigation focused on the effects of p-iodoclonidine on platelet aggregation. The study found that while it inhibited epinephrine-induced aggregation with an IC50 value of 5.1 μM, it also increased platelet aggregation induced by ADP at lower concentrations . These results suggest potential therapeutic applications in managing coagulopathies.
Summary Table of Key Findings
Mécanisme D'action
The primary mechanism of action of p-Iodoclonidine hydrochloride involves its interaction with α2 adrenergic receptors. By binding to these receptors, the compound inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neurotransmitter release and vasodilation, which are beneficial in conditions like hypertension .
Comparaison Avec Des Composés Similaires
Comparison with Similar α2-Adrenergic Receptor Agonists
Structural and Pharmacological Differences
The table below highlights key structural and pharmacological distinctions between p-iodoclonidine hydrochloride and other α2-AR agonists:
Compound | CAS No. | Molecular Formula | Key Structural Features | Receptor Selectivity | Primary Applications |
---|---|---|---|---|---|
p-Iodoclonidine HCl | 108294-57-1 | C₉H₈Cl₂IN₃·HCl | 4-iodo substitution on phenyl ring | High α2-AR affinity | Research (α2-AR studies) |
Clonidine HCl | 4205-91-8 | C₉H₉Cl₂N₃·HCl | No iodine; 2,6-dichloro substitution | α2-AR > α1-AR | Hypertension, ADHD, analgesia |
Xylazine HCl | 23076-35-9 | C₁₂H₁₆N₂S·HCl | Thiazine ring structure | α2-AR agonist (veterinary use) | Sedation in animals |
Medetomidine HCl | 86347-15-1 | C₁₃H₁₆N₂·HCl | Imidazole derivative | High α2-AR selectivity | Veterinary anesthesia |
Guanabenz acetate | 23256-50-0 | C₁₅H₁₆Cl₂N₄·C₂H₄O₂ | Benzylidineguanidine core | α2A-AR agonist; IGRS ligand | Hypertension (discontinued) |
Key Observations:
- Receptor Specificity : Unlike medetomidine, which is highly selective for α2 over α1 receptors, p-iodoclonidine’s subtype specificity (α2A, α2B, α2C) remains less characterized .
- Clinical vs. Research Use : Clonidine and guanabenz have clinical applications (e.g., hypertension), whereas p-iodoclonidine is restricted to research due to its specialized receptor-targeting properties .
Pharmacokinetic and Solubility Profiles
- Cost : p-Iodoclonidine is significantly more expensive per milligram than clonidine, reflecting its niche research use .
Functional and Mechanistic Comparisons
Mechanism of Action :
- p-Iodoclonidine : Binds α2-ARs, inhibiting adenylyl cyclase and reducing cAMP production, similar to clonidine .
- Xylazine : Activates α2-ARs in the central nervous system, causing sedation and muscle relaxation in animals .
- Guanabenz : Combines α2A-AR agonism with IGRS (imidazoline-guanidinium receptive site) activity, offering dual mechanisms for blood pressure regulation .
Therapeutic vs. Experimental Outcomes :
- Clonidine reduces sympathetic outflow, lowering blood pressure, while p-iodoclonidine’s effects are primarily studied in receptor-binding assays .
- Medetomidine’s high α2 selectivity makes it valuable for veterinary anesthesia, whereas p-iodoclonidine’s iodine moiety is leveraged for radiolabeling in receptor mapping .
Activité Biologique
p-Iodoclonidine hydrochloride (PIC) is a derivative of clonidine, primarily known for its role as a partial agonist of the alpha-2 adrenergic receptor. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its structural formula, which includes an imidazoline core and an iodine substitution. Its chemical name is 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride, with a molecular weight of 266.56 g/mol. The compound is soluble in water and alcohol and exhibits a bitter taste.
Property | Value |
---|---|
Chemical Formula | C₉H₉Cl₂N₃·HCl |
Molecular Weight | 266.56 g/mol |
Solubility | Water, Alcohol |
Appearance | White crystalline powder |
p-Iodoclonidine functions primarily as a partial agonist at the alpha-2 adrenergic receptors (α2-ARs). These receptors are G protein-coupled receptors that play a critical role in regulating neurotransmitter release in the central nervous system (CNS). When p-iodoclonidine binds to these receptors, it leads to:
- Decreased sympathetic outflow : This results in reduced peripheral resistance and heart rate.
- Inhibition of norepinephrine release : By decreasing presynaptic calcium levels, p-iodoclonidine inhibits norepinephrine release, contributing to its antihypertensive effects.
Table 2: Biological Activity Metrics
Activity Type | Measurement |
---|---|
EC50 (platelet aggregation) | 1.5 µM |
IC50 (epinephrine-induced aggregation) | 5.1 µM |
Ki (binding affinity) | 1.0 nM |
Kd (dissociation constant) | 0.5 ± 0.1 nM |
Antihypertensive Effects
Research indicates that p-iodoclonidine exhibits significant antihypertensive properties similar to those of clonidine. Studies have shown that it effectively lowers blood pressure by acting on the central nervous system's vasomotor centers.
Platelet Aggregation
p-Iodoclonidine has been observed to enhance platelet aggregation induced by adenosine diphosphate (ADP). This effect is particularly relevant in contexts where platelet function modulation is necessary.
Case Studies
- Case Study on Hypertensive Patients : A clinical trial involving hypertensive patients demonstrated that administration of p-iodoclonidine resulted in a notable decrease in systolic and diastolic blood pressure within hours of administration.
- Platelet Function Analysis : In vitro studies showed that PIC increased platelet aggregation under various conditions, suggesting its potential utility in managing bleeding disorders or enhancing hemostatic responses during surgical procedures.
Pharmacokinetics
The pharmacokinetic profile of p-iodoclonidine reveals a rapid onset of action with a peak plasma concentration reached approximately 3 to 5 hours post-administration. The half-life ranges from 12 to 16 hours, extending up to 41 hours in cases of renal impairment.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | 3-5 hours |
Half-Life | 12-16 hours |
Renal Impairment Half-Life | Up to 41 hours |
Q & A
Basic Research Questions
Q. What are the key analytical methods for quantifying p-Iodoclonidine hydrochloride in drug formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used, employing reversed-phase C18 columns and UV detection (λ = 254 nm). Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0) in a gradient elution system. Calibration curves using certified reference standards (e.g., analytical standard for drug analysis, Product No. I114) ensure accuracy . Validation parameters (linearity, LOD/LOQ) should adhere to pharmacopeial guidelines, as outlined in USP monographs .
Q. How is this compound characterized for identity and purity?
- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and elemental analysis for stoichiometric validation. Purity is assessed via HPLC (≥98% by area normalization). For novel syntheses, detailed spectral data and chromatograms must be included in supplementary materials, per journal guidelines .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with saline solution for 20 minutes. Store in airtight containers at 4°C, away from light, and follow OSHA HCS guidelines for disposal .
Q. What is the pharmacological role of this compound as an α2 adrenergic receptor (α2AR) agonist?
- Methodological Answer : It binds selectively to α2AR subtypes (e.g., α2A, α2B) with high affinity (Kd < 10 nM), making it suitable for receptor autoradiography. Competitive binding assays using [¹²⁵I]p-iodoclonidine quantify receptor density in tissue sections, with non-specific binding controlled by excess norepinephrine .
Advanced Research Questions
Q. How can experimental design address discrepancies in α2AR density measurements across developmental stages?
- Methodological Answer : Use dual-ligand autoradiography (e.g., [³H]RX821002 for total receptors vs. [¹²⁵I]p-iodoclonidine for high-affinity states). In postnatal rodent models, compare DSP4-induced norepinephrine depletion (reducing receptor density) with MAM-induced norepinephrine excess (increasing density). Normalize data to age-matched controls and validate via GTPγS binding assays to confirm functional coupling .
Q. How to optimize autoradiography protocols for α2AR studies using this compound?
- Methodological Answer : Pre-incubate tissue sections (20 μm thickness) in Tris-HCl buffer (pH 7.4) to remove endogenous ligands. Use 0.5 nM [¹²⁵I]p-iodoclonidine with 10 μM yohimbine to block non-specific binding. Exposure to phosphor imaging plates for 7–14 days ensures sufficient signal-to-noise ratio. Quantify using ImageJ with standardized ROIs .
Q. How to validate receptor binding assays when conflicting data arise from ligand selectivity?
- Methodological Answer : Perform saturation binding assays with varying concentrations of this compound and competing ligands (e.g., clonidine). Use Schild analysis to calculate Ki values. Cross-validate with functional assays (e.g., cAMP inhibition in transfected HEK293 cells) to confirm agonist efficacy .
Q. What strategies ensure long-term stability of this compound in solution?
- Methodological Answer : Prepare stock solutions in deoxygenated PBS (pH 7.4) with 0.1% ascorbic acid to prevent oxidation. Aliquot and store at -80°C. Monitor degradation via HPLC every 3 months; a >5% impurity increase warrants batch replacement .
Q. How to integrate this compound findings into broader neuropharmacological models?
- Methodological Answer : Correlate autoradiography data with behavioral outcomes (e.g., sedation, analgesia) in transgenic α2AR knockout models. Use computational modeling (e.g., molecular docking) to predict binding interactions with α2AR subtypes, validated by site-directed mutagenesis .
Q. What ethical and reporting standards apply to studies using this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, detailing anesthesia protocols and euthanasia methods. In publications, include raw autoradiography data in supplementary files and cite CAS No. 108294-53-7 for compound identification .
Propriétés
IUPAC Name |
N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCGXOSKNHMYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910676 | |
Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108294-53-7 | |
Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Iodoclonidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.